2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride: is a chemical compound with the molecular formula C11H15Cl2N3 and a molecular weight of 260.16. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a significant structural motif in many biologically active molecules .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets . These include various enzymes and receptors involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, often through their interaction with key enzymes and receptors .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
[2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s imidazole ring structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and stability .
Cellular Effects
The effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity and function . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and metabolic processes . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
[2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . The compound can influence metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of [2-(2-Phenyl-1H-imidazol-1-yl)ethyl]amine dihydrochloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Its localization can impact its activity and function, making it an essential factor in its biochemical applications .
Preparation Methods
The synthesis of 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-phenyl-1H-imidazole with ethylenediamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
Histidine: An amino acid containing an imidazole ring, involved in enzyme catalysis and metal ion binding.
Purine: A heterocyclic compound with an imidazole ring, found in nucleic acids.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
These compounds share the imidazole ring structure but differ in their functional groups and biological roles .
Properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-8-14-9-7-13-11(14)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSNUZUSLIIBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.